

A Technical Guide to the Discovery and History of Silver-107

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Silver-107

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This technical guide provides an in-depth exploration of the discovery and history of the stable isotope **Silver-107** (^{107}Ag). It details the seminal experiments that first identified the isotope, presents its key quantitative properties, and outlines the methodologies that have defined our understanding of this fundamental component of matter.

Executive Summary

Silver-107 is one of the two stable isotopes of silver, making up approximately 51.839% of naturally occurring silver.^[1] Its discovery is intrinsically linked to the pioneering work of Francis William Aston in the early 20th century and his invention of the mass spectrograph, which revolutionized our understanding of atomic structure. For this work, Aston was awarded the Nobel Prize in Chemistry in 1922. A subsequent, significant discovery in 1978 revealed the existence of radiogenic ^{107}Ag in meteorites, a product of the decay of Palladium-107, providing crucial insights into the early history of the solar system.

The Initial Discovery of Stable Silver Isotopes

The discovery of **Silver-107** was not a singular event but a result of the broader scientific quest to understand the nature of elements and atoms. The work of F.W. Aston at the Cavendish Laboratory was paramount.

The Advent of the Mass Spectrograph

Prior to Aston's work, the concept of isotopes—atoms of the same element with different masses—had been proposed by Frederick Soddy in the context of radioactive elements. However, demonstrating their existence in stable, non-radioactive elements required a new analytical instrument. In 1919, Aston developed the first mass spectrograph, a device capable of separating ions based on their mass-to-charge ratio.^[2] This invention provided the first definitive experimental proof of isotopes in numerous non-radioactive elements.^{[3][4]}

First Identification of Silver-107 and Silver-109

Using his mass spectrograph, Aston systematically analyzed various elements. By introducing a sample of silver into the instrument, he observed that the beam of silver ions split into two distinct spots on the photographic plate detector. This indicated the presence of two isotopes with different masses. Through careful calibration, he identified these isotopes as having mass numbers of 107 and 109. His work, for which he received the Nobel Prize in Chemistry in 1922, laid the foundation for our modern understanding of isotopes.^{[2][5][3][4]} While Aston's publications in the 1920s detailed the isotopes of many elements, the formal discovery year for **Silver-107** is often cited as 1924.^[6]

Quantitative Data for Silver-107

The following tables summarize the key quantitative properties of **Silver-107**.

Property	Value	Reference
Symbol	^{107}Ag	
Atomic Number (Z)	47	^[7]
Mass Number (A)	107	^[7]
Neutron Number (N)	60	^{[6][7]}
Natural Abundance	51.839%	^{[1][7]}
Isotopic Mass	106.905097 Da	^{[7][8]}
Half-life	Stable	^{[6][7]}
Nuclear Spin	1/2-	^[6]
Magnetic Dipole Moment	-0.11352(5) μN	^[6]

Table 1: Fundamental Properties of **Silver-107**

Property	Value	Reference
Nuclear Binding Energy	915.26873823 MeV	[6]
Average Binding Energy per Nucleon	8.55391344 MeV	[6]
Neutron Separation Energy	9.536(4) MeV	[6]
Proton Separation Energy	5.7881(23) MeV	[6]

Table 2: Nuclear Energy Properties of **Silver-107**

Experimental Protocols

The methodologies used to discover and characterize **Silver-107** have evolved significantly over time.

Aston's Mass Spectrograph (c. 1919)

The discovery of stable isotopes was made possible by Aston's first mass spectrograph. The experimental protocol can be broken down into the following key steps:

- **Ion Generation:** The sample material (e.g., silver) was placed in a discharge tube. An electrical discharge was used to ionize the atoms of the sample, stripping them of electrons to create a beam of positive ions.[9][10] This is a form of gas discharge ionization.
- **Collimation:** The resulting ion beam was passed through two very narrow parallel slits to produce a fine, well-defined "ribbon" of ions.[10]
- **Velocity Dispersion (Electric Field):** This ribbon of ions was then passed between two parallel plates, across which a strong electric field was applied. This field deflected the ions, spreading them out into an "electric spectrum" based on their velocity. Faster-moving ions were deflected less than slower ones.[10][11]
- **Mass-to-Charge Separation (Magnetic Field):** The dispersed beam then entered a region with a strong magnetic field, oriented to deflect the ions in the opposite direction to the

electric field.[11][12] The degree of deflection in the magnetic field is dependent on the ion's mass-to-charge ratio.

- **Focusing:** The key innovation of Aston's design was that the sequential and opposing electric and magnetic fields acted as a lens.[13] Ions of the same mass-to-charge ratio, regardless of their initial velocity, were brought to a single focal point.[14][15] This greatly increased the intensity and resolution compared to previous instruments.
- **Detection:** A photographic plate was placed at the focal plane. When the focused ion beams struck the plate, they created distinct lines or spots. The position of each spot corresponded to a specific mass-to-charge ratio. For silver, two distinct spots were observed, corresponding to ^{107}Ag and ^{109}Ag .

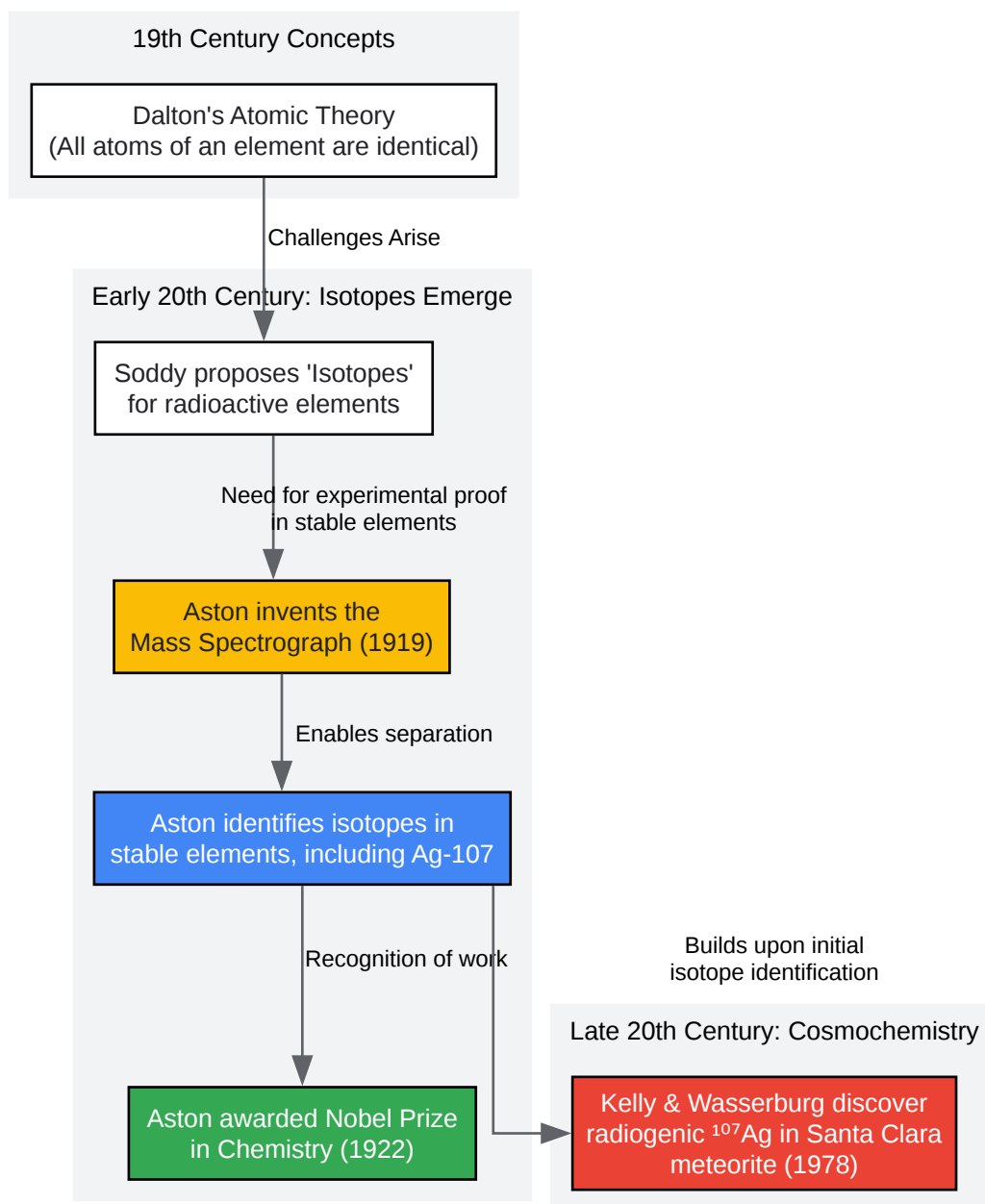
Discovery of Radiogenic ^{107}Ag (Kelly and Wasserburg, 1978)

In 1978, W.R. Kelly and G.J. Wasserburg discovered an excess of ^{107}Ag in the Santa Clara iron meteorite, which they demonstrated was the result of the radioactive decay of Palladium-107 (^{107}Pd).[9][16] This was a landmark discovery in cosmochemistry.

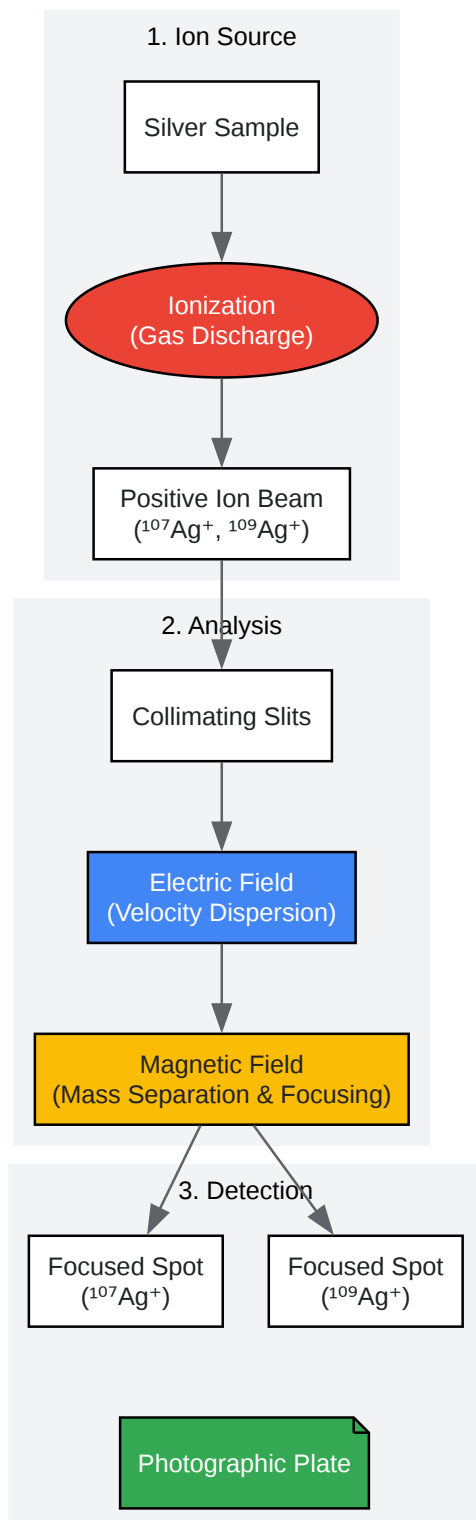
- **Sample Preparation:** A sample of the Santa Clara iron meteorite, known to have a very high palladium-to-silver ratio, was obtained. The sample was dissolved, and chemical separation techniques were employed to isolate and purify the palladium and silver fractions.
- **Mass Spectrometric Analysis:** The isotopic compositions of both the palladium and silver samples were measured using thermal ionization mass spectrometry (TIMS). This technique involves depositing the purified sample onto a metal filament, which is then heated to very high temperatures in a vacuum to create ions. These ions are then accelerated and separated in a magnetic field.
- **Data Interpretation:** The analysis showed that the $^{107}\text{Ag}/^{109}\text{Ag}$ ratio in the meteorite was 4% higher than the standard terrestrial value. This excess ^{107}Ag correlated with the high concentration of palladium in the meteorite. The conclusion was that the excess ^{107}Ag was radiogenic, formed from the beta decay of the long-lived radionuclide ^{107}Pd (half-life of approximately 6.5 million years).[1] This discovery provided a powerful chronometer for dating events in the early solar system.

Visualizations

The following diagrams illustrate the key historical and experimental workflows related to the discovery of **Silver-107**.



Aston's Mass Spectrograph Workflow

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Silver-107]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085066#discovery-and-history-of-silver-107]

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